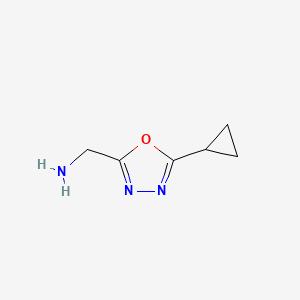

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine

Description

Properties

IUPAC Name |

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVNVWZQZDEHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine chemical properties

[1]

Executive Summary

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine is a high-value heterocyclic building block employed in the synthesis of advanced pharmaceutical agents. Characterized by the fusion of a rigid, lipophilic cyclopropyl moiety with an electron-deficient 1,3,4-oxadiazole core, this scaffold serves as a critical bioisostere for amides and esters in drug design. Its primary amine tail provides a versatile handle for diversification, making it a preferred intermediate in the development of kinase inhibitors (e.g., JAK family) and metabolic regulators (e.g., GYS1 inhibitors). This guide details its physicochemical properties, validated synthetic protocols, and strategic application in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Core Identity

-

IUPAC Name: 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine

-

CAS Number: 639076-86-7 (Hydrochloride salt often cited)

-

Molecular Formula: C₆H₉N₃O[2]

-

Molecular Weight: 139.16 g/mol [3]

Physicochemical Data Table

The following data aggregates predicted and experimentally derived values for the free base.

| Property | Value | Context/Significance |

| LogP (Predicted) | -0.8 to 0.2 | Low lipophilicity aids aqueous solubility; Cyclopropyl adds ~0.5 log units vs. methyl. |

| TPSA | ~65 Ų | Favorable for membrane permeability; Oxadiazole N/O contribute significantly. |

| pKa (Amine) | 7.5 – 8.2 (Est.) | Lower than typical benzylamines (~9.5) due to the electron-withdrawing oxadiazole ring. |

| H-Bond Donors | 2 | Primary amine (-NH₂). |

| H-Bond Acceptors | 4 | Oxadiazole ring nitrogens/oxygen + amine nitrogen. |

| Rotatable Bonds | 2 | High rigidity due to the heterocyclic core and cyclopropyl ring. |

Structural Analysis & Design Logic

The Cyclopropyl "Power Factor"

The cyclopropyl group is not merely a spacer; it is a metabolic modulator. Unlike an isopropyl group, the cyclopropyl ring possesses significant

-

Metabolic Stability: The strained ring resists cytochrome P450 oxidation at the

-carbon better than acyclic alkyl chains. -

Sigma-Hole Interactions: The specific geometry allows for unique hydrophobic interactions within binding pockets, often termed the "magic methyl" effect of cyclopropanes.

The 1,3,4-Oxadiazole Core

This heterocycle acts as a planar, electron-deficient linker.

-

Bioisosterism: It is a classic bioisostere for amide bonds (

), mimicking the bond angle and electronic distribution while eliminating the hydrolytically unstable peptide bond. -

pKa Modulation: The ring pulls electron density from the pendant methanamine, lowering its pKa. This increases the ratio of neutral species at physiological pH (7.4), potentially enhancing passive diffusion across the blood-brain barrier (BBB).

Figure 1: Structural Activity Relationship (SAR) logic of the scaffold.

Synthetic Pathways[2][7][9][11][12]

Two primary routes are recommended for the synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine. The PPA Cyclodehydration route is preferred for scalability, while the Boc-Protection route offers higher purity for small-scale medicinal chemistry.

Route A: Polyphosphoric Acid (PPA) Cyclodehydration (Scalable)

This "one-pot" condensation between a hydrazide and an amino acid equivalent is robust.

Reagents: Cyclopropanecarbohydrazide, Glycine, Polyphosphoric Acid (PPA).

Protocol:

-

Preparation: In a flame-dried round-bottom flask, mix Cyclopropanecarbohydrazide (1.0 eq) and Glycine (1.0 eq).

-

Solvent Addition: Add PPA (approx. 10–20 weight equivalents). PPA acts as both solvent and dehydrating agent.

-

Cyclization: Heat the mixture to 120°C for 2 hours , then increase to 150–160°C for 4–6 hours . Note: High temperature is required to drive the formation of the 1,3,4-oxadiazole ring.

-

Quenching: Cool the reaction to ~80°C. Pour slowly onto crushed ice with vigorous stirring. The mixture will be viscous; ensure complete dissolution.

-

Neutralization: Basify the solution to pH ~10 using 50% NaOH or solid Na₂CO₃. Keep the temperature below 20°C using an ice bath to prevent amine degradation.

-

Extraction: Extract exhaustively with Ethyl Acetate or DCM/Isopropanol (3:1).

-

Purification: The free amine is often an oil. Convert to the Hydrochloride salt by treating the organic layer with HCl in Dioxane/Ether for stable storage.

Route B: Boc-Protected Amino Acid Route (High Purity)

Recommended for generating high-purity material for biological assays.

Protocol:

-

Coupling: React Cyclopropanecarbohydrazide with

-Boc-Glycine using EDC·HCl and HOBt in DMF at RT. -

Cyclization: Treat the intermediate hydrazine with Burgess Reagent or TsCl/Et₃N to effect cyclization to the oxadiazole.

-

Deprotection: Remove the Boc group using TFA/DCM (1:1) or 4M HCl in Dioxane.[4]

-

Isolation: Precipitate the product as the hydrochloride salt.

Figure 2: Comparative synthetic pathways for the target scaffold.

Reactivity & Stability Profile

Nucleophilic Profile

The amine is the primary nucleophilic center. However, its nucleophilicity is attenuated compared to a standard benzylamine.

-

Implication: When coupling with carboxylic acids, use highly active esters (e.g., HATU, COMU) rather than standard carbodiimides alone to ensure high yields.

-

Reductive Amination: The amine reacts cleanly with aldehydes/ketones using NaBH(OAc)₃.

Ring Stability (Acid/Base)

-

Acid Stability: 1,3,4-Oxadiazoles are generally stable to mineral acids at room temperature, allowing for HCl salt formation and Boc-deprotection without ring opening.

-

Base Sensitivity: Prolonged exposure to strong aqueous base (e.g., 1M NaOH at reflux) can lead to ring hydrolysis, cleaving the oxadiazole back to the hydrazide/acid components. Workups should be kept to mild alkaline conditions (pH 8–10).

Medicinal Chemistry Applications

Kinase Inhibition (JAK Family)

This scaffold appears in patent literature for Janus Kinase (JAK) inhibitors. The oxadiazole acts as a hinge-binding element or a solvent-front directed spacer.

-

Mechanism: The nitrogen atoms of the oxadiazole can accept hydrogen bonds from the kinase backbone, while the cyclopropyl group occupies small hydrophobic pockets (e.g., the gatekeeper region).

Metabolic Targets (GYS1)

In Glycogen Synthase 1 (GYS1) inhibitors, the molecule serves as a linker that orients aromatic pharmacophores. The rigidity of the oxadiazole restricts the conformational entropy of the ligand, potentially improving binding affinity (

Bioisosteric Replacement Strategy

Researchers often swap a Glycine-Amide or Ester linker with this scaffold.

-

Goal: Improve metabolic half-life (

) by removing the protease-labile amide bond. -

Outcome: Often results in improved oral bioavailability (%F) due to reduced clearance.

References

-

Synthesis of 1,3,4-Oxadiazoles (General PPA Route)

- Title: Synthesis and Biological Activity of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.

- Source: MDPI, Molbank 2018.

-

URL:[Link]

- Relevance: Provides the foundational PPA condens

-

Cyclopropyl Oxadiazole in JAK Inhibitors

- Oxadiazole Physicochemical Properties: Title: 1,3,4-Oxadiazoles: Emerging Scaffolds in Medicinal Chemistry. Source:Bioorganic & Medicinal Chemistry. Relevance: Supports the bioisosteric and electronic properties discussed in Section 3.

-

GYS1 Inhibitor Application

-

Title: Inhibitors of Glycogen Synthase 1 (GYS1) (Patent WO2022198196A1).[6]

- Source: WIPO / Google P

- URL

- Relevance: Cites the specific (5-cyclopropyl-1,3,4-oxadiazol-2-yl)

-

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. PubChemLite - (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride (C6H9N3O) [pubchemlite.lcsb.uni.lu]

- 3. 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. US7074801B1 - Nitrogen-containing condensed cyclic compound having a pyrazolyl group as a substituent group and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 6. WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof - Google Patents [patents.google.com]

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine is a valuable building block in medicinal chemistry, prized for the unique physicochemical properties conferred by the cyclopropyl and 1,3,4-oxadiazole moieties. The 1,3,4-oxadiazole ring serves as a bioisostere for esters and amides, enhancing metabolic stability and modulating pharmacokinetic profiles, while the cyclopropyl group can improve potency and reduce off-target effects.[1] This guide provides a comprehensive overview of the viable synthetic pathways for this compound, offering detailed, step-by-step protocols and expert insights into the causality behind experimental choices.

Introduction: The Strategic Importance of the Target Molecule

The convergence of a cyclopropyl group and a 1,3,4-oxadiazole core presents a compelling scaffold for drug discovery. The oxadiazole ring is a rigid, planar heterocycle that is resistant to metabolic degradation and can participate in hydrogen bonding. The cyclopropyl group, a small, strained ring, introduces conformational rigidity and can favorably interact with protein active sites. The primary amine functionality of the methanamine substituent provides a key attachment point for further molecular elaboration, making this a versatile intermediate for the synthesis of more complex drug candidates.

Recommended Synthetic Pathways

Two primary synthetic strategies are presented for the synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine. The choice of pathway may depend on the availability of starting materials, scalability, and desired purity of the final product.

-

Pathway A: A convergent approach involving the direct condensation of cyclopropanecarbohydrazide with glycine.

-

Pathway B: A linear approach featuring the construction of a 2-chloromethyl-5-cyclopropyl-1,3,4-oxadiazole intermediate, followed by amination.

The following diagram provides a high-level overview of these two pathways.

Caption: Overview of Synthetic Pathways to (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine.

Synthesis of Key Intermediate: Cyclopropanecarbohydrazide

Both proposed pathways commence with the synthesis of cyclopropanecarbohydrazide, a crucial building block. This intermediate is typically prepared from the readily available cyclopropanecarboxylic acid.

Step 1: Esterification of Cyclopropanecarboxylic Acid

The initial step involves the conversion of cyclopropanecarboxylic acid to its corresponding ester, typically the methyl or ethyl ester, to facilitate the subsequent reaction with hydrazine. Fischer esterification is a standard and cost-effective method for this transformation.[2]

Protocol: Synthesis of Methyl Cyclopropanecarboxylate [3]

-

To a solution of cyclopropanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl cyclopropanecarboxylate. The product can be purified by distillation if necessary.

| Parameter | Value | Reference |

| Reactants | Cyclopropanecarboxylic acid, Methanol, Sulfuric acid | [3] |

| Temperature | Reflux (approx. 70 °C) | [3] |

| Duration | 3-6 hours | [3] |

| Yield | Quantitative | [3] |

Step 2: Hydrazinolysis of the Ester

The ester is then converted to the hydrazide by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.

Protocol: Synthesis of Cyclopropanecarbohydrazide [2]

-

To a solution of methyl cyclopropanecarboxylate (1.0 eq) in ethanol (5-10 volumes), add hydrazine hydrate (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield cyclopropanecarbohydrazide as a crystalline solid.

| Parameter | Value | Reference |

| Reactants | Methyl cyclopropanecarboxylate, Hydrazine hydrate, Ethanol | [2] |

| Temperature | Reflux | [2] |

| Duration | 6-12 hours | [2] |

| Yield | High | [2] |

Pathway A: Direct Synthesis via Glycine Condensation

This pathway offers a highly convergent and efficient route to the target molecule. It is analogous to the synthesis of similar aminomethyl-1,3,4-oxadiazoles, which have been successfully prepared using polyphosphoric acid (PPA) as both a solvent and a cyclodehydrating agent.[4][5]

Protocol: Synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine [4][5]

-

In a flask equipped with a mechanical stirrer, combine cyclopropanecarbohydrazide (1.0 eq) and glycine (1.0 eq).

-

Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazide).

-

Heat the mixture with stirring to 120 °C for 2 hours.

-

Increase the temperature to 160 °C and maintain for 12 hours to drive the cyclization.

-

Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or solid sodium hydroxide) to a pH of 8-9.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

| Parameter | Value | Reference |

| Reactants | Cyclopropanecarbohydrazide, Glycine, Polyphosphoric acid | [4][5] |

| Temperature | 120 °C then 160 °C | [4][5] |

| Duration | 14 hours | [4][5] |

| Yield | High (reported 87% for a similar compound) | [4] |

Pathway B: Synthesis via a 2-Chloromethyl Intermediate

This linear approach provides a robust alternative, particularly if the direct condensation in Pathway A proves to be low-yielding or difficult to purify.

Step 3: Formation of 2-Chloromethyl-5-cyclopropyl-1,3,4-oxadiazole

This step involves the reaction of cyclopropanecarbohydrazide with chloroacetyl chloride, followed by cyclodehydration.

Protocol: Synthesis of 2-Chloromethyl-5-cyclopropyl-1,3,4-oxadiazole [4][6]

-

Dissolve cyclopropanecarbohydrazide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) and cool to 0 °C.

-

Add chloroacetyl chloride (1.1-1.2 eq) dropwise with stirring, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours to form the diacylhydrazine intermediate.

-

For the cyclodehydration step, a dehydrating agent such as phosphorus oxychloride (POCl₃) is typically used. Add POCl₃ (2-3 eq) to the reaction mixture and heat to reflux for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Value | Reference |

| Reactants | Cyclopropanecarbohydrazide, Chloroacetyl chloride, POCl₃ | [4][6] |

| Temperature | 0 °C to Reflux | [4] |

| Duration | 6-10 hours | [4][6] |

| Yield | Moderate to High | [6] |

Step 4: Conversion of the Chloromethyl to the Aminomethyl Group

The final step in this pathway is the conversion of the chloromethyl intermediate to the primary amine. The Delépine reaction is a classic and effective method for this transformation, utilizing hexamethylenetetramine (HMTA).[1][7][8]

Protocol: Delépine Reaction for the Synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine [1][7][8]

-

Dissolve 2-chloromethyl-5-cyclopropyl-1,3,4-oxadiazole (1.0 eq) in a mixture of chloroform and ethanol.

-

Add hexamethylenetetramine (1.1 eq) and reflux the mixture for 2-4 hours to form the quaternary ammonium salt, which typically precipitates.

-

Filter the salt and wash with cold ethanol.

-

For the hydrolysis of the salt, suspend it in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the suspension for 4-8 hours.

-

Cool the reaction mixture and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

The product will be the hydrochloride salt. To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaOH or Na₂CO₃) and extract with an organic solvent.

-

Dry the organic extracts and concentrate to yield the final product.

| Parameter | Value | Reference |

| Reactants | 2-Chloromethyl-5-cyclopropyl-1,3,4-oxadiazole, Hexamethylenetetramine, HCl | [1][7][8] |

| Temperature | Reflux | [1] |

| Duration | 6-12 hours | [1] |

| Yield | Good | [1] |

Causality and Field-Proven Insights

-

Choice of Dehydrating Agent: In the formation of the 1,3,4-oxadiazole ring, various dehydrating agents can be employed, including POCl₃, P₂O₅, and triflic anhydride. POCl₃ is often preferred due to its efficacy and relatively low cost. Polyphosphoric acid in Pathway A serves a dual role as a solvent and a powerful dehydrating agent, driving the reaction to completion at high temperatures.[9]

-

Amine Synthesis Strategy: While other methods like the Gabriel synthesis can also be used to convert the chloromethyl intermediate to the primary amine, the Delépine reaction is often advantageous as it is a one-pot process from the alkyl halide to the amine salt and avoids the use of phthalimide.[1][7]

-

Reaction Monitoring: For all steps, it is crucial to monitor the reaction progress using appropriate analytical techniques such as TLC, GC, or LC-MS to ensure complete conversion and to minimize the formation of byproducts.

Conclusion

The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine can be effectively achieved through at least two reliable synthetic pathways. The direct condensation of cyclopropanecarbohydrazide with glycine (Pathway A) offers a more convergent and potentially more efficient route. The linear synthesis via a 2-chloromethyl intermediate (Pathway B) provides a robust and versatile alternative. The choice of pathway will be dictated by project-specific considerations including scale, available resources, and the desired purity of the final compound. Both routes rely on well-established and understood chemical transformations, providing a solid foundation for the production of this important medicinal chemistry building block.

References

- Alfa Chemistry. (n.d.). Delepine Reaction.

- Wikipedia. (2023). Delépine reaction. In Wikipedia.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(7), 1019.

- Wikipedia. (2023). Robinson–Gabriel synthesis. In Wikipedia.

- Zhang, X., Qin, Q., Qian, Y., & Xiao, H. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- Yang, Z., & Shi, H. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Tetrahedron Letters, 46(36), 6139-6142.

- Organic Syntheses. (1941). Cyclopropanecarboxylic acid. Coll. Vol. 1, p. 156.

- Organic Chemistry Portal. (n.d.). Delépine Reaction.

- Martin, C. L., et al. (2020). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.

- Organic Syntheses. (1998). 4-CHLORO-2,6-DIMETHYLPYRIMIDINE. Coll. Vol. 9, p. 182.

- Chawla, R., et al. (2010). Synthesis of novel 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Acta Poloniae Pharmaceutica, 67(3), 235-242.

- Di, V. A., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters, 18(5), 1568-1571.

- The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube.

- Bollikolla, H. B., & Reddy, B. S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.

- Solet, S. M., Sharma, N. K., & Bhadauria, R. S. (2019). Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery and Therapeutics, 9(5), 58-63.

- Castro, V. R., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6620-6659.

- Eastman Chemical Company. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof (U.S. Patent No. 5,504,245). U.S.

- Hoechst Aktiengesellschaft. (1984). Process for the preparation of cyclopropane carboxamides (European Patent No. EP0043949B1).

- European Patent Office. (2001).

- Asiri, A. M., et al. (2018). Synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1009.

- Merugu, K. S., et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.

- Jantova, S., et al. (2021). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS ONE, 16(5), e0252839.

- ResearchGate. (n.d.). Delépine amine synthesis.

- Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(1), 139-151.

-

Echemi. (n.d.). C-(5-Cyclopropyl-[7][10][11]oxadiazol-2-yl)-methylamine. Retrieved from Echemi.

- Mitu, F. A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

- de Souza, M. V. N., et al. (2015).

- ResearchGate. (n.d.). Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3.

- MDPI. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1009.

- Ghorab, M. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Journal of Heterocyclic Chemistry, 49(4), 896-901.

- Google Patents. (n.d.). Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction (CN104447262A).

- Sciencemadness. (2020). Problem using Chloroacetyl Chloride.

Sources

- 1. Delépine reaction - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Delepine reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 11. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine CAS number 1017131-06-4

Topic: (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 1017131-06-4) Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A High-Value Pharmacophore for Fragment-Based Drug Discovery

Executive Summary

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 1017131-06-4) is a specialized heterocyclic building block utilized in modern medicinal chemistry.[1] It serves as a critical intermediate for introducing the cyclopropyl-1,3,4-oxadiazole motif—a bioisostere for carboxylic esters and amides that offers superior metabolic stability and distinct vectoral geometry.

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, validated synthetic pathways, and strategic application in lead optimization. Unlike linear alkyl chains, the cyclopropyl group confers rigidity and lipophilicity (

Chemical Identity & Physicochemical Profile[2][3][4][5]

| Property | Data |

| IUPAC Name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine |

| CAS Number | 1017131-06-4 |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| Predicted LogP | ~ -0.8 (Hydrophilic, good solubility) |

| H-Bond Donors/Acceptors | 2 / 4 |

| Topological Polar Surface Area | ~ 65 Ų |

| pKa (Conjugate Acid) | ~ 8.5 (Primary amine) |

Structural Analysis: The molecule consists of three distinct functional domains:

-

The Cyclopropyl Tail: Provides metabolic protection against oxidative dealkylation (blocking the

-carbon) and enhances potency through hydrophobic contacts. -

The 1,3,4-Oxadiazole Core: A planar, electron-deficient aromatic ring that serves as a bioisostere for carbonyl groups, improving half-life (

) by resisting esterase hydrolysis. -

The Methanamine Head: A primary amine handle (

) ready for diversification via amide coupling, reductive amination, or sulfonylation.

Validated Synthetic Protocols

The synthesis of CAS 1017131-06-4 requires careful control of cyclodehydration conditions to prevent decomposition of the strained cyclopropyl ring. Below is a self-validating, two-stage protocol adapted from standard oxadiazole construction methodologies [1, 2].

Stage 1: Acyl Hydrazide Formation

Reaction of cyclopropanecarbohydrazide with N-Boc-glycine.

Reagents: Cyclopropanecarbohydrazide (1.0 eq), N-Boc-Glycine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF. Protocol:

-

Dissolve N-Boc-Glycine in anhydrous DMF at 0°C.

-

Add DIPEA, followed by EDC·HCl and HOBt. Stir for 30 minutes to activate the acid.

-

Add cyclopropanecarbohydrazide portion-wise.

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer with saturated NaHCO₃, brine, and dry over Na₂SO₄.

-

Checkpoint: Isolate the linear diacylhydrazide intermediate. Verify by LC-MS (M+H expected).

Stage 2: Cyclodehydration & Deprotection

Ring closure followed by Boc-removal.

Reagents: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) OR POCl₃, followed by TFA/DCM. Protocol (Burgess Method - Milder):

-

Dissolve the intermediate from Stage 1 in anhydrous THF.

-

Add Burgess Reagent (2.0 eq) and heat to reflux for 4 hours under N₂.

-

Workup: Evaporate solvent. Purify via flash chromatography (EtOAc/Hexane) to obtain the Boc-protected oxadiazole.

-

Deprotection: Dissolve in DCM (10 volumes). Add TFA (5 volumes) at 0°C. Stir for 2 hours.

-

Isolation: Concentrate in vacuo. Neutralize with basic resin (e.g., Amberlyst A-21) or NaHCO₃ to obtain the free amine.

Diagram: Synthetic Workflow

Figure 1: Step-by-step synthetic pathway for CAS 1017131-06-4 utilizing a mild cyclodehydration strategy.

Characterization & Quality Control

When verifying the identity of the synthesized product, look for these specific spectral signatures. The cyclopropyl group provides a distinct high-field diagnostic pattern.

| Technique | Diagnostic Signal | Causality/Interpretation |

| ¹H NMR | Cyclopropyl methylene protons. Distinctive multiplets upfield due to ring current anisotropy. | |

| ¹H NMR | Cyclopropyl methine proton. Connects the aliphatic ring to the aromatic oxadiazole. | |

| ¹H NMR | Methylene linker ( | |

| ¹³C NMR | Oxadiazole C2/C5. Characteristic quaternary carbons of the heteroaromatic ring. | |

| LC-MS | m/z 140.1 [M+H]⁺ | Protonated molecular ion. |

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 1,3,4-oxadiazole ring is a proven bioisostere for amide bonds (

-

Removes a Hydrogen Bond Donor: Can improve membrane permeability (LogP modulation).

-

Retains Geometry: Maintains the vector orientation of substituents similar to a trans-amide.

-

Blocks Hydrolysis: The ring is resistant to peptidases and esterases, significantly extending the in vivo half-life of the drug candidate.

Fragment-Based Drug Discovery (FBDD)

This amine is an ideal "fragment" for library expansion.

-

Reaction: The primary amine reacts cleanly with sulfonyl chlorides, isocyanates, and carboxylic acids.

-

Vector Exploration: The methylene spacer (

) allows the amine-derived group to rotate, exploring binding pockets adjacent to the rigid oxadiazole-cyclopropyl anchor.

Signaling & Interaction Logic

Figure 2: Pharmacodynamic and pharmacokinetic advantages of the cyclopropyl-oxadiazole scaffold.

Safety & Handling

-

Hazards: As a primary amine and oxadiazole derivative, treat as a potential irritant. Precursors (hydrazides) may possess toxicological risks.

-

Stability: Store as the hydrochloride salt (CAS 1017131-06-4 is often supplied as a salt or free base) at -20°C to prevent slow oxidation or carbonate formation from atmospheric CO₂.

-

Reactivity: Avoid strong oxidizing agents. The cyclopropyl ring is stable under standard conditions but can open under strong acid catalysis at high temperatures.

References

-

Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." J. Med. Chem.2012 , 55(5), 1817–1830.

-

Jakopin, Z., et al. "Recent Advances in the Synthesis of 1,3,4-Oxadiazoles." Curr. Org. Chem.2008 , 12(10), 850-898.

-

Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew. Chem. Int. Ed.2006 , 45(46), 7736-7739. (Context on strained rings in MedChem).

-

PubChem Compound Summary. "(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine."[2] National Center for Biotechnology Information.

Sources

The Biophysical and Synthetic Profiling of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine: Molecular Weight, Structural Dynamics, and Drug Discovery Applications

Executive Summary

In contemporary medicinal chemistry, the strategic selection of low-molecular-weight building blocks is paramount for optimizing ligand efficiency and pharmacokinetic profiles. (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine (CAS: 1017131-06-4) represents a highly privileged scaffold[1]. With a precise molecular weight of 139.16 g/mol [2], this compound seamlessly integrates the metabolic stability of the 1,3,4-oxadiazole ring with the steric shielding of a cyclopropyl group and the synthetic versatility of a primary amine. This whitepaper provides an in-depth technical analysis of its physicochemical properties, analytical validation protocols, and integration into drug discovery workflows.

Physicochemical Rationale & Molecular Weight Significance

The molecular weight of a building block dictates its utility in Fragment-Based Drug Discovery (FBDD). At 139.16 g/mol , (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine strictly adheres to the "Rule of Three" (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3)[1].

The 1,3,4-oxadiazole core is a widely recognized bioisostere for amides and esters[3]. Unlike native amides, which are susceptible to proteolytic cleavage, the oxadiazole ring acts as a metabolic shield while retaining the ability to engage in critical hydrogen-bonding interactions within target binding pockets[4].

Quantitative Physicochemical Profile

| Parameter | Value | Causality / Pharmacological Implication |

| Molecular Formula | C₆H₉N₃O | Defines the fundamental atomic composition[2]. |

| Molecular Weight | 139.155 g/mol | Low MW allows for extensive synthetic elaboration without exceeding the Lipinski Rule of Five limits[1]. |

| Exact Monoisotopic Mass | 139.0745 Da | Critical for high-resolution mass spectrometry (HRMS) validation to prevent isobaric contamination[1]. |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Optimal for balancing aqueous solubility with passive membrane permeability[1]. |

| XLogP3 | -0.8 | The negative partition coefficient ensures high hydrophilicity, reducing non-specific protein binding[1]. |

| Hydrogen Bond Acceptors | 4 | The oxadiazole nitrogens and oxygen serve as potent acceptors for kinase and receptor binding[1]. |

Analytical Validation: High-Resolution Mass Spectrometry Protocol

Before integrating this building block into multi-step syntheses, its exact molecular weight must be empirically validated. The following Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is designed as a self-validating system ; the workflow cannot proceed unless the mass error falls below a strict threshold.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

-

Causality: Methanol ensures complete solvation of the polar oxadiazole while maintaining compatibility with reverse-phase mobile phases.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as an ion-pairing agent, sharpening chromatographic peaks and actively promoting the protonation of the primary amine for positive electrospray ionization (ESI+).

-

-

Ionization & Detection: Operate the Time-of-Flight (TOF) mass spectrometer in ESI+ mode.

-

Causality: The primary methanamine group is highly basic and readily accepts a proton, generating a robust [M+H]⁺ pseudo-molecular ion.

-

-

Validation Gate (Self-Correction): The theoretical [M+H]⁺ mass is calculated as 139.0745 (exact mass) + 1.0078 (proton) = 140.0823 m/z . The batch is only validated for synthetic use if the observed m/z is within a < 5 ppm mass error.

Caption: LC-MS workflow for validating the 139.16 g/mol molecular weight.

Synthetic Integration: Amide Coupling Workflow

The primary utility of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine lies in its methanamine handle, which participates in high-yielding amide coupling reactions to append the oxadiazole pharmacophore onto larger drug scaffolds[5].

Step-by-Step Methodology

-

Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Causality: HATU rapidly converts the chemically inert carboxylic acid into a highly reactive O-Atab ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the activation forward without competing for the electrophilic center.

-

-

Nucleophilic Addition: Add (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine (1.1 eq) to the activated mixture. Stir for 2 hours.

-

Causality: The primary amine of the building block executes a nucleophilic acyl substitution on the activated ester, forming a stable amide bond.

-

-

Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

-

Causality: The basic aqueous quench neutralizes residual acidic byproducts and removes the highly polar DMF solvent, partitioning the desired lipophilic product into the organic layer.

-

-

Validation Gate: Confirm product formation via LC-MS, looking for a mass shift corresponding to the addition of the oxadiazole fragment minus the loss of water (Δ mass = +121.14 Da).

Caption: Amide coupling workflow utilizing the oxadiazole methanamine building block.

Pharmacological Relevance in Drug Discovery

The integration of the 1,3,4-oxadiazole ring into therapeutic molecules is not merely structural; it is functionally transformative. Research demonstrates that oxadiazole derivatives exhibit profound antidiabetic properties by modulating molecular targets such as peroxisome proliferator-activated receptor gamma (PPARγ), α-glucosidase, and GSK-3β[4].

Furthermore, the specific addition of the cyclopropyl group in this molecule serves a dual purpose:

-

Steric Shielding: It introduces a rigid, bulky aliphatic ring adjacent to the oxadiazole, protecting the heterocycle from direct nucleophilic or enzymatic attacks in vivo[5].

-

Lipophilic Tuning: It subtly increases the lipophilicity of the molecule without incurring the heavy molecular weight penalty associated with phenyl or larger cycloalkyl rings, maintaining the compound's highly efficient 139.16 g/mol profile[5].

Conclusion

(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine is a prime example of modern rational drug design encapsulated in a low-molecular-weight building block. By understanding its exact molecular weight (139.16 g/mol ), its physicochemical constraints, and the causality behind its analytical and synthetic handling, researchers can reliably deploy this compound to engineer metabolically robust, highly targeted therapeutics.

References

- Title: C-(5-Cyclopropyl-[1,3,4]oxadiazol-2-yl)

- Title: 1017131-06-4 | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)

- Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives | Source: Open Medicinal Chemistry Journal | URL

- Title: 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview | Source: PubMed / Bentham Science | URL

- Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Source: MDPI | URL

Sources

- 1. echemi.com [echemi.com]

- 2. molcore.com [molcore.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery: Mechanistic Insights and Synthetic Strategies

Executive Summary

The 1,3,4-oxadiazole ring is a privileged, five-membered heterocyclic pharmacophore that has fundamentally reshaped rational drug design. Characterized by its unique electron-deficient nature, remarkable metabolic stability, and robust hydrogen-bonding capabilities, this scaffold serves as a highly effective bioisostere for esters, amides, and carboxylic acids[1]. This technical whitepaper explores the mechanistic pharmacology, clinical applications, and validated synthetic workflows of 1,3,4-oxadiazole derivatives, providing actionable protocols for medicinal chemists and drug discovery professionals.

The Bioisosteric Power of 1,3,4-Oxadiazole

In medicinal chemistry, the premature metabolic degradation of carboxylic acids and amides often limits the in vivo efficacy of lead compounds. The 1,3,4-oxadiazole nucleus overcomes this by maintaining the required spatial arrangement and hydrogen-bond acceptor properties while resisting enzymatic hydrolysis[2]. The pyridine-type nitrogen atoms within the ring facilitate targeted interactions with various receptor pockets and enzyme active sites, eliciting a broad spectrum of bioactivities[3].

Pharmacological Landscape & Mechanism of Action

Anticancer Activity

1,3,4-oxadiazole derivatives have demonstrated profound cytotoxicity against diverse malignant cell lines, including MCF-7 (breast), HepG2 (liver), and SGC-7901 (gastric)[4]. The causality behind their efficacy lies in their ability to act as multi-target inhibitors. Mechanistically, these compounds intercalate with nucleic acids or bind to critical regulatory enzymes such as Histone Deacetylases (HDACs), telomerase, and thymidylate synthase[5]. For instance, by inhibiting HDAC, oxadiazole derivatives prevent the deacetylation of histones, leading to chromatin relaxation, the re-expression of tumor suppressor genes, and ultimately, apoptosis[5][6].

Fig 1. Dual-target mechanism of 1,3,4-oxadiazole derivatives in inducing cancer cell apoptosis.

Antidiabetic & Antimicrobial Efficacy

Beyond oncology, oxadiazole hybrids improve glucose tolerance and insulin sensitivity by modulating peroxisome proliferator-activated receptor gamma (PPARγ) and inhibiting GSK-3β[7]. In the infectious disease space, the scaffold exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA), by disrupting bacterial cell wall synthesis and inhibiting peptide deformylase[2][8].

Clinical Validation: FDA-Approved Drugs & Candidates

The translation of 1,3,4-oxadiazole chemistry from bench to bedside is evidenced by several commercially available therapeutics[2][4][9]. The table below summarizes key clinical compounds:

| Drug Name | Therapeutic Area | Primary Target / Mechanism | Clinical Status |

| Raltegravir | HIV/AIDS | Viral Integrase Inhibitor | FDA Approved |

| Zibotentan | Oncology (Prostate Cancer) | Endothelin Receptor Antagonist | Late-Stage Clinical |

| Nesapidil | Cardiovascular | Alpha-1 Adrenergic Blocker | Approved (Regional) |

| Furamisole | Infectious Disease | Antibacterial Agent | Approved |

Synthetic Methodologies & Reaction Mechanisms

The synthesis of 1,3,4-oxadiazoles has evolved from harsh dehydrating conditions to modern, transition-metal-catalyzed, and green chemistry approaches[10][11].

-

Cyclodehydration of Diacylhydrazines: The traditional and most reliable method involves the reaction of acid hydrazides with carboxylic acids or acid chlorides, followed by cyclization using dehydrating agents like POCl₃, SOCl₂, or polyphosphoric acid[8].

-

Oxidative Cyclization: Advanced protocols utilize I₂ or Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen, offering high yields and excellent functional-group tolerance[11].

-

Isocyanide-Based Multicomponent Reactions: The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by copper-catalyzed coupling provides rapid access to 2,5-disubstituted derivatives[11].

Fig 2. Step-by-step synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles via POCl3.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system where the underlying chemical and biological causality is understood and controlled.

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via POCl₃

Causality: Phosphorus oxychloride (POCl₃) acts simultaneously as a solvent and a potent electrophilic dehydrating agent. It phosphorylates the enolized carbonyl oxygen of the diacylhydrazine intermediate, converting it into an excellent leaving group. This lowers the activation energy for the thermodynamically favorable intramolecular cyclization[8].

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, combine equimolar amounts (10 mmol) of the substituted aryl hydrazide and the target carboxylic acid.

-

Activation & Cyclization: Add 15 mL of POCl₃ dropwise under a fume hood. Equip the flask with a reflux condenser and heat the mixture to 100–110 °C for 4 to 6 hours[8].

-

In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase. The disappearance of the highly polar hydrazide spot confirms intermediate consumption.

-

Quenching: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice to safely hydrolyze excess POCl₃. Neutralize the acidic solution with a saturated NaHCO₃ solution until the pH reaches 7.0–7.5, precipitating the crude product.

-

Purification & Structural Validation: Filter the precipitate, wash with cold distilled water, and recrystallize from absolute ethanol. Validate the core formation via IR spectroscopy: look for the disappearance of the C=O stretch (∼1650 cm⁻¹) and the appearance of the characteristic C=N stretch (∼1600 cm⁻¹) and C-O-C stretch (∼1070 cm⁻¹)[8][10].

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay directly links cellular metabolic viability to a quantifiable colorimetric readout. Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals[4].

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 or HepG2 cells in a 96-well plate at a density of

cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere. -

Compound Treatment: Prepare serial dilutions of the synthesized 1,3,4-oxadiazole derivatives (0.1 µM to 100 µM) in DMSO. Add to the wells, ensuring the final DMSO concentration remains strictly below 0.1% to prevent solvent-induced cytotoxicity.

-

Self-Validating Controls:

-

Positive Control: Doxorubicin or 5-fluorouracil (establishes the maximum expected apoptotic response)[4].

-

Negative/Vehicle Control: 0.1% DMSO in media (confirms baseline viability and rules out solvent toxicity).

-

-

Incubation & Reagent Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Conclusion

The 1,3,4-oxadiazole scaffold remains a cornerstone of modern medicinal chemistry. By leveraging its bioisosteric properties, researchers can systematically improve the pharmacokinetic profiles and target-binding affinities of lead compounds. Mastering the synthetic cyclodehydration workflows and rigorously validating their biological outputs through controlled assays ensures the continued discovery of potent, selective, and safe oxadiazole-based therapeutics.

References

1.[10] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. 10 2.[7] 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed / Bentham Science. 7 3.[9] Commercially available drugs containing oxadiazole scaffold. ResearchGate. 9 4.[3] A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. Journal of Drug Delivery and Therapeutics (JDDT). 3 5.[1] Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Current Drug Research Reviews / Bentham Science. 1 6.[5] An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. 5 7.[8] 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC / NIH.8 8.[2] Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. MDPI. 2 9.[4] A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry (RSC). 4 10.[11] 1,3,4-Oxadiazole synthesis. Organic Chemistry Portal. 11 11.[6] Recent advancements in oxadiazole-based anticancer agents. Semantic Scholar. 6

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. jddtonline.info [jddtonline.info]

- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

The 1,3,4-Oxadiazole Scaffold: A Privileged Heterocycle in Modern Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

In the relentless pursuit of novel and effective anticancer therapeutics, the 1,3,4-oxadiazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, is not merely a molecular framework but a versatile pharmacophore that imparts favorable physicochemical properties to drug candidates, including metabolic stability and enhanced solubility.[4][5] Its ability to act as a bioisostere for amide and ester groups, coupled with its capacity to engage in hydrogen bonding and π-π stacking interactions with biological targets, underpins its broad spectrum of pharmacological activities.[6][7] From inhibiting key enzymes and growth factors to disrupting microtubule dynamics, 1,3,4-oxadiazole derivatives have demonstrated significant potential in targeting the complex and multifaceted nature of cancer.[1][8] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and preclinical evaluation of novel 1,3,4-oxadiazole compounds, offering a technical resource for their advancement in cancer research.

Mechanisms of Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The therapeutic potential of 1,3,4-oxadiazole derivatives stems from their ability to interact with a diverse array of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1][9][10] This multi-targeting capability makes them attractive candidates for overcoming the drug resistance often associated with single-target therapies.

Enzyme Inhibition: A Key Strategy

A primary mechanism through which 1,3,4-oxadiazoles exert their anticancer effects is the inhibition of enzymes that are overexpressed or hyperactivated in cancer cells.[9][11]

-

Thymidine Phosphorylase (TP): This enzyme is critically involved in angiogenesis and tumor progression.[12][13] Certain 2,5-disubstituted 1,3,4-oxadiazoles have been identified as potent inhibitors of TP, thereby impeding the blood supply to tumors.[9] For instance, 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole has demonstrated significant inhibitory activity against this enzyme.[9]

-

Histone Deacetylases (HDACs): Overexpression of HDACs is linked to carcinogenesis.[7][8] Novel 1,3,4-oxadiazole derivatives have been developed as HDAC inhibitors, inducing cancer cell death through apoptosis and autophagy.[7][8] A notable example is a derivative that showed high selectivity against HDAC8 and an inhibitory effect on breast cancer cell growth.[7][8]

-

Thymidylate Synthase (TS): As DNA synthesis is elevated in cancer cells, TS inhibitors are a vital class of anticancer drugs.[8] Some 1,3,4-oxadiazole derivatives have exhibited potent inhibition of TS, with one compound showing 30 times stronger activity against liver cancer cells than the standard drug 5-fluorouracil.[8]

Targeting Signaling Pathways

1,3,4-oxadiazole compounds have been shown to modulate key signaling pathways that drive cancer cell growth and survival.

-

Growth Factor Receptor Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy.[5][6] Several 1,3,4-oxadiazole derivatives have been designed as EGFR inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines.[1][5] For example, a hybrid of 1,3,4-oxadiazole and 1,2,4-oxadiazole displayed potent anticancer effects by inhibiting EGFR.[1]

-

STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor implicated in tumor cell proliferation and survival.[14][15] The inhibition of STAT3 has been identified as a probable anticancer mechanism for several 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.[15]

-

NF-κB Signaling: The NF-κB signaling pathway is another critical regulator of cancer cell proliferation and survival.[16] Certain 1,3,4-oxadiazole compounds have been reported to induce their anticancer activity by targeting this pathway.[16]

Disruption of Microtubule Dynamics

Tubulin is a crucial protein for cell division, making it an attractive target for anticancer drugs.[4][17] 1,3,4-oxadiazole derivatives have been shown to disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Synthetic Strategies and Experimental Protocols

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclization of carboxylic acid hydrazides with various reagents. A common and efficient method involves the reaction of an aromatic carboxylic acid with a hydrazide derivative in the presence of a dehydrating agent like phosphorus oxychloride.[15]

Representative Synthesis of a 2,5-Disubstituted-1,3,4-oxadiazole

This protocol describes a general procedure for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole derivative.

Materials:

-

Aromatic carboxylic acid (1a-d)

-

Hydrazide derivative (2a-b)

-

Phosphorus oxychloride (POCl₃)

-

Appropriate solvent (e.g., N,N-dimethylformamide - DMF)

-

Magnetic stirrer with heating plate

-

Round bottom flask

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round bottom flask, dissolve the aromatic carboxylic acid (1 equivalent) and the hydrazide derivative (1 equivalent) in a minimal amount of DMF.

-

Slowly add phosphorus oxychloride (1.2 equivalents) to the reaction mixture under constant stirring at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Characterize the final compound using spectroscopic techniques such as IR and NMR.[15]

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[18][19] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (1,3,4-oxadiazole derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Novel 1,3,4-Oxadiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected 1,3,4-oxadiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 7 | HT29 (Colon) | 1.3 - 2.0 | [1] |

| Compound 10 | HT-29 (Colon) | 0.78 | [1] |

| Compound 10 | HepG2 (Liver) | 0.26 | [1] |

| Compound 22 | Caco-2 (Colon) | 2.3 | [1] |

| Compound 27 | HeLa (Cervical) | 7.52 | [1] |

| Compound 8v | K-562 (Leukemia) | 1.95 | [14] |

| Compound 8v | Jurkat (Leukemia) | 2.36 | [14] |

| Compound 8v | KG-1a (Leukemia) | 3.45 | [14] |

| Compound 4h | A549 (Lung) | <0.14 | [20] |

| Compound 4g | C6 (Glioma) | 8.16 | [20] |

| Compound 4h | C6 (Glioma) | 13.04 | [20] |

| Compound 10 | MCF-7 (Breast) | 1.76 | [11][21] |

| Compound 11 | MCF-7 (Breast) | 1.18 | [11][21] |

| Compound 61 | HepG2 (Liver) | 0.7 | [21] |

| Compound 99 | PC-3 (Prostate) | 0.67 | [9] |

| Compound 99 | HCT-116 (Colon) | 0.80 | [9] |

| Compound 3e | MDA-MB-231 (Breast) | Potent Activity | [6][15] |

Visualizing the Science: Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: EGFR signaling pathway and the inhibitory action of 1,3,4-oxadiazole compounds.

Caption: A general experimental workflow for the development of 1,3,4-oxadiazole-based anticancer agents.

Future Perspectives and Conclusion

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The versatility in its synthesis allows for the creation of large libraries of compounds for high-throughput screening.[22] Future research will likely focus on the development of hybrid molecules that combine the 1,3,4-oxadiazole core with other known anticancer pharmacophores to enhance potency and selectivity.[9][14] Furthermore, the use of computational tools such as pharmacophore modeling and virtual screening will play an increasingly important role in the rational design of new derivatives targeting specific cancer-related proteins.[12][13] While many 1,3,4-oxadiazole compounds have shown promising preclinical activity, further investigation into their in vivo efficacy, toxicity profiles, and pharmacokinetic properties is essential for their translation into clinical candidates. The continued exploration of this remarkable heterocyclic system holds significant promise for the future of cancer therapy.

References

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Pharmaceuticals. [Link]

-

1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. (n.d.). PLoS ONE. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Advances. [Link]

-

Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Advances. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). Molecules. [Link]

-

Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

-

In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. [Link]

-

Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). Molecules. [Link]

-

Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. (2023). Current Organic Synthesis. [Link]

-

1,3,4-Oxadiazoles as Anticancer Agents: A Review. (n.d.). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). Molecules. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). ChemistrySelect. [Link]

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (n.d.). Frontiers in Oncology. [Link]

-

1,3,4-Oxadiazoles as Potential Pharmacophore for Cytotoxic Potentiality: A Comprehensive Review. (2021). Current Topics in Medicinal Chemistry. [Link]

-

1,3,4-Oxadiazole. (2021). Encyclopedia.pub. [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. [Link]

-

Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

-

Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. (2024). Current Organic Synthesis. [Link]

-

Novel 1,3,4-Oxadiazole Hybrids with Antitumor and Anti-proliferative Potentials. (2023). Journal of Medicinal and Pharmaceutical Allied Sciences. [Link]

-

Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. (2022). Current Organic Synthesis. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 17. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 19. kosheeka.com [kosheeka.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

The Pharmacophore of Choice: A Technical Guide to the SAR of 1,3,4-Oxadiazoles

Executive Summary: The Bioisosteric Advantage

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole ring is not merely a linker; it is a privileged scaffold that dictates pharmacokinetic success. As a planar, five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, it serves as a critical bioisostere for carboxylic acids, esters, and carboxamides.

Why this scaffold matters:

-

Metabolic Stability: Unlike esters and amides, the 1,3,4-oxadiazole ring is resistant to rapid hydrolysis by esterases and amidases in vivo, significantly extending the half-life (

) of the drug candidate. -

Hydrogen Bonding: The nitrogen atoms at positions 3 and 4 act as weak hydrogen bond acceptors, while the aromatic nature allows for

- -

Lipophilicity Modulation: The ring lowers LogP compared to carbocyclic analogs, improving water solubility while maintaining membrane permeability.

Synthetic Architecture & Protocols

To explore the Structure-Activity Relationship (SAR), one must first master the synthesis. We present two distinct protocols: the industry-standard oxidative cyclization and a high-yield "green" methodology.

Workflow Visualization: Synthetic Pathways

The following diagram outlines the decision logic for selecting a synthetic route based on substrate sensitivity.

Caption: Decision tree for selecting between POCl3 dehydration and Iodine-mediated oxidative cyclization.

Protocol 1: Iodine-Mediated Oxidative Cyclization (Recommended)

Context: This method is preferred for generating libraries due to mild conditions and high tolerance for functional groups.

Reagents:

-

Aryl hydrazide (1.0 equiv)

-

Aryl aldehyde (1.0 equiv)

-

Molecular Iodine (

) (1.1 equiv) -

Potassium Carbonate (

) (3.0 equiv) -

Solvent: DMSO or Dioxane

Step-by-Step Methodology:

-

Schiff Base Formation: Dissolve the aryl hydrazide and aryl aldehyde in ethanol. Reflux for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The disappearance of the starting hydrazide indicates the formation of the acylhydrazone intermediate.

-

Isolation: Cool the mixture. Filter the precipitated acylhydrazone and dry under vacuum.

-

Cyclization: Suspend the acylhydrazone (1 mmol) in DMSO (5 mL). Add

(3 mmol) and -

Reaction: Stir at 80–100°C for 3–5 hours. The solution will darken initially and lighten as iodine is consumed.

-

Quench & Workup: Pour the reaction mixture into crushed ice containing 5% sodium thiosulfate (to quench unreacted iodine). A solid precipitate will form.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.

SAR Deep Dive by Therapeutic Area

A. Anticancer Activity (Target: EGFR & Tubulin)

The 1,3,4-oxadiazole ring is frequently employed to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

-

The Linker Strategy: Direct attachment of the oxadiazole ring to a phenyl group is essential.

-

C2 Position (Electronic Effect): Electron-donating groups (EDGs) like -OMe or -OH on the phenyl ring at the C2 position significantly enhance potency.

-

C5 Position (Steric Fit): Bulky groups (e.g., naphthyl) or flexible linkers (e.g., -CH2-S-Heterocycle) improve binding affinity by filling the hydrophobic pocket.

Key Data Point: Hybrid molecules combining 1,3,4-oxadiazole with chalcones have demonstrated

B. Anti-Inflammatory Activity (Target: COX-2)

The primary utility here is the "gastric-sparing" effect.

-

Pharmacophore Replacement: The oxadiazole ring replaces the carboxylic acid of NSAIDs.[1][5] This eliminates the direct acidic irritation of the gastric mucosa while maintaining COX-2 selectivity.

-

Selectivity Switch:

-

COX-2 Selective: Inclusion of a methylsulfonyl (-SO2Me) or sulfonamide (-SO2NH2) group at the para-position of the C5 phenyl ring is critical. This moiety inserts into the secondary side pocket of COX-2 (which is absent in COX-1).

-

Activity Cliff: Replacing the -SO2Me with a halogen (-Cl, -F) often retains anti-inflammatory activity but loses COX-2 vs. COX-1 selectivity.

-

C. Antimicrobial Activity (Target: Cell Wall/LtaS)

Recent studies highlight 1,3,4-oxadiazoles as inhibitors of Lipoteichoic Acid Synthase (LtaS) in S. aureus.[6]

-

Lipophilicity Driver: Introduction of a Pentafluorosulfanyl (-SF5) group has shown superior activity compared to trifluoromethyl (-CF3) analogs.

-

Reasoning: The -SF5 group is more lipophilic and metabolically stable, enhancing penetration through the bacterial cell wall.

-

-

Thio-Variants: 2-mercapto-1,3,4-oxadiazole derivatives (containing a -SH or -S-Alkyl group at C2) show enhanced antitubercular activity.

Quantitative Data Summary

The following table summarizes the impact of substituents on the C2-phenyl ring of a 2,5-diphenyl-1,3,4-oxadiazole core across different targets.

| Substituent (R) | Electronic Effect ( | Primary Target | Effect on Activity | Mechanistic Rationale |

| -OH / -OMe | Electron Donating | EGFR (Anticancer) | Increase | Increases electron density for |

| -SO2Me | Electron Withdrawing | COX-2 (Inflammation) | Increase | Specific H-bonding in COX-2 secondary pocket; drives selectivity. |

| -SF5 | Strong E-Withdrawing | LtaS (Antibacterial) | Increase | Extreme lipophilicity improves membrane permeability; resists metabolism. |

| -NO2 | Strong E-Withdrawing | Antimicrobial | Moderate | Often increases toxicity; good for bacterial killing but poor safety profile. |

| -H | Neutral | Baseline | Low | Lacks specific interactions required for high-affinity binding. |

Mechanistic Visualization: SAR Logic Flow

This diagram illustrates the logical flow a medicinal chemist should follow when optimizing a 1,3,4-oxadiazole lead.

Caption: SAR optimization logic based on therapeutic target.

References

-

Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity Source: Nano Bio Letters (2024)

-

Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Source: ACS Infectious Diseases (2023)

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives Source: Taylor & Francis (2022)

-

A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles Source: RSC Advances (2026)

-

2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents Source: ResearchGate (2025) [7]

Sources

- 1. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09105E [pubs.rsc.org]

- 3. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Initial Characterization of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine in a Cellular Context

As a Senior Application Scientist, I've designed this guide to provide a comprehensive framework for the initial investigation of novel chemical entities in a cell culture setting, using (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine as a primary example. Due to the limited publicly available data on the specific biological activity of this compound, this document will serve as a roadmap for its initial characterization, grounded in the known biological potential of the broader 1,3,4-oxadiazole class of molecules.

Introduction and Rationale